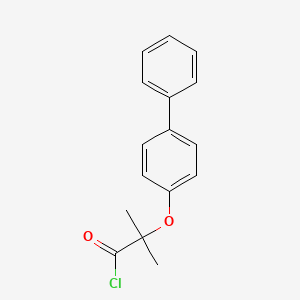

![molecular formula C11H15NO B1372486 4-[1-(Dimethylamino)ethyl]benzaldehyde CAS No. 915922-29-1](/img/structure/B1372486.png)

4-[1-(Dimethylamino)ethyl]benzaldehyde

Descripción general

Descripción

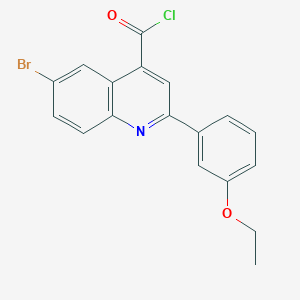

“4-[1-(Dimethylamino)ethyl]benzaldehyde” is an organic compound with the molecular formula C11H15NO . It has a molecular weight of 177.25 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “4-[1-(Dimethylamino)ethyl]benzaldehyde” contains a total of 28 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 tertiary amine (aliphatic) .

Chemical Reactions Analysis

“4-[1-(Dimethylamino)ethyl]benzaldehyde” is used in Ehrlich and Kovac′s reagents to test indole . It is also used to prepare aldehydes from Grignard reagents .

Physical And Chemical Properties Analysis

“4-[1-(Dimethylamino)ethyl]benzaldehyde” is a liquid at room temperature . The compound is slightly soluble in water .

Aplicaciones Científicas De Investigación

Mercury Ion Detection in Environmental Analysis

4-[1-(Dimethylamino)ethyl]benzaldehyde has been utilized in the development of a Flow Injection Analysis (FIA) method for the detection of mercury ions . This method employs a thiosemicarbazone-based coated wire electrode (CWE) and is particularly significant due to mercury’s toxicity and its ability to accumulate in the food chain. The FIA system offers a cost-effective, less labor-intensive alternative to traditional methods, with high reproducibility and a throughput of 30 samples per hour.

Acceleration of Biginelli Reaction in Organic Synthesis

The compound plays a role in microdroplet-accelerated Biginelli reactions . This reaction is foundational in multi-component chemical synthesis, providing access to a diverse array of molecules with potential anti-cancer, anti-microbial, and anti-inflammatory properties. The acceleration effect observed in microdroplets could lead to more efficient synthesis methods in pharmaceutical research.

Pharmaceutical Applications: Ehrlich’s Reagent

In pharmaceutical research, 4-[1-(Dimethylamino)ethyl]benzaldehyde is known for its use in Ehrlich’s reagent . This reagent is instrumental in the detection of indole compounds, which are significant in the diagnosis of certain diseases and the development of drugs with psychoactive properties.

Analytical Chemistry: Color Test Reagent

The compound is used as a color test reagent for the detection of pyrroles, primary amines, and hydrazines . These tests are crucial in analytical chemistry for identifying and quantifying substances within a sample, which has implications for quality control in various industries.

Environmental Science: Mercury Monitoring

4-[1-(Dimethylamino)ethyl]benzaldehyde’s application in environmental science is closely linked to its use in detecting mercury levels in water . Monitoring these levels is essential for environmental protection and public health, given the harmful effects of mercury pollution.

Industrial Applications: Schiff Base Formation

Industrially, the compound is involved in the formation of Schiff bases when reacting with pyrroles and primary amines . These bases have numerous applications, including the manufacturing of dyes, pigments, and polymers, which are integral to various sectors such as textiles and plastics.

Synthesis of Aldehydes from Grignard Reagents

4-[1-(Dimethylamino)ethyl]benzaldehyde is used to prepare aldehydes from Grignard reagents . This application is significant in organic chemistry, where aldehydes are fundamental building blocks for the synthesis of a wide range of organic compounds.

Development of Ion-Selective Electrodes

The compound’s role in the development of ion-selective electrodes for mercury detection highlights its importance in creating sensitive analytical devices . These electrodes can be used for in-situ environmental monitoring, providing rapid and accurate measurements of toxic metal ions.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[1-(dimethylamino)ethyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(12(2)3)11-6-4-10(8-13)5-7-11/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQIQLFXHDPNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672414 | |

| Record name | 4-[1-(Dimethylamino)ethyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(Dimethylamino)ethyl]benzaldehyde | |

CAS RN |

915922-29-1 | |

| Record name | 4-[1-(Dimethylamino)ethyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372409.png)

![4-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372418.png)

![2-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372419.png)

![5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372421.png)

![3-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372424.png)